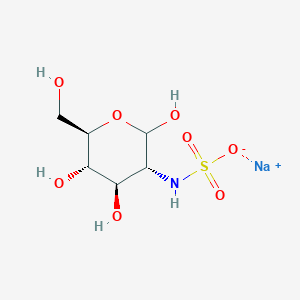

D-Glucosamine 2-sufate sodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

D-Glucosamine 2-sufate sodium salt is a useful research compound. Its molecular formula is C6H12NNaO8S and its molecular weight is 281.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

D-Glucosamine 2-sulfate sodium salt (GS) is a sulfated derivative of glucosamine, a naturally occurring amino sugar. It plays a significant role in the synthesis of glycosaminoglycans (GAGs) and proteoglycans, which are essential components of cartilage and extracellular matrices. This article explores the biological activity of D-Glucosamine 2-sulfate sodium salt, focusing on its therapeutic applications, mechanisms of action, and relevant research findings.

- Chemical Formula : C₆H₁₃NNaO₈S

- Molecular Weight : 281.2 g/mol

- CAS Number : 38899-05-7

- Purity : >95% (NMR)

D-Glucosamine 2-sulfate sodium salt is synthesized as a monosaccharide component of heparan sulfate and heparin, both crucial for various biological functions including cell signaling and anticoagulation .

D-Glucosamine 2-sulfate sodium salt exhibits several biological activities primarily through its involvement in the synthesis and maintenance of cartilage. The key mechanisms include:

-

Chondroprotective Effects :

- Stimulates the production of hyaluronic acid (HA) and other GAGs, which are vital for cartilage integrity.

- Inhibits catabolic processes in chondrocytes stimulated by inflammatory cytokines (e.g., IL-1β), leading to decreased expression of matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2) .

- Anti-inflammatory Properties :

- Regulation of Cartilage Metabolism :

Osteoarthritis Management

D-Glucosamine 2-sulfate sodium salt has been extensively studied for its role in managing osteoarthritis (OA). A notable clinical study, the Glucosamine/chondroitin Arthritis Intervention Trial (GAIT), investigated its efficacy alongside chondroitin sulfate. The study reported various outcomes regarding joint space width (JSW) loss over two years:

| Therapy | Number of Subjects | Average JSW Loss (mm) | Difference from Placebo | 95% CI for Difference |

|---|---|---|---|---|

| Glucosamine | 77 | 0.206 | −0.153 | [−0.379, 0.074] |

| Chondroitin Sulfate | 71 | 0.250 | −0.059 | [−0.287, 0.169] |

| Glucosamine + Chondroitin Sulfate | 59 | 0.435 | 0.028 | [−0.214, 0.271] |

| Celecoxib | 80 | 0.305 | −0.055 | [−0.279, 0.170] |

| Placebo | 70 | 0.341 |

The results indicated that while glucosamine alone showed some protective effects against JSW loss compared to placebo, the combination with chondroitin sulfate did not yield significant benefits over placebo .

Case Studies

A retrospective analysis highlighted the safety profile and adverse effects associated with glucosamine use, emphasizing that while generally well-tolerated, some patients reported gastrointestinal disturbances and skin reactions .

In another study focusing on glucosamine's impact on synovial inflammation, researchers found elevated levels of glucosamine in inflamed joints, suggesting a compensatory mechanism during OA progression .

Applications De Recherche Scientifique

Osteoarthritis Treatment

Overview:

D-Glucosamine 2-sulfate sodium salt is primarily studied for its role in the management of osteoarthritis (OA). Clinical trials have investigated its efficacy in alleviating symptoms and possibly modifying disease progression.

Clinical Studies:

- A significant study, the Glucosamine/Chondroitin Arthritis Intervention Trial (GAIT), assessed the impact of glucosamine sulfate on knee OA. Participants receiving glucosamine reported improvements in pain and joint function compared to those on placebo .

- Another open-label study evaluated the structural efficacy of glucosamine sulfate over a 12-month period. Results indicated that while pain reduction was observed, structural changes in joint space width were less conclusive .

Data Table: Efficacy of D-Glucosamine in Clinical Trials

| Therapy Type | Number of Subjects | Average Joint Space Width Loss (mm) | Difference from Placebo |

|---|---|---|---|

| Glucosamine | 77 | 0.206 | −0.153 |

| Chondroitin Sulfate | 71 | 0.250 | −0.059 |

| Glucosamine + Chondroitin | 59 | 0.435 | +0.028 |

| Celecoxib | 80 | 0.305 | −0.055 |

| Placebo | 70 | 0.341 | - |

Cardiovascular Health

Research Findings:

Studies have explored the effects of D-glucosamine sulfate on hyperlipidemia and atherosclerosis. Research conducted by Murata et al. demonstrated that sodium salts of sulfated glucosamine could positively influence lipid profiles and reduce atherosclerotic changes .

Potential Mechanisms:

The proposed mechanisms include modulation of inflammatory responses and improvement in endothelial function, which are crucial for cardiovascular health.

Glycosaminoglycan Synthesis

Role in Biochemistry:

D-Glucosamine 2-sulfate sodium salt serves as a precursor for the synthesis of glycosaminoglycans (GAGs) such as heparan sulfate and heparin, which are vital components of extracellular matrices . These GAGs play significant roles in cell signaling, tissue hydration, and structural integrity.

Applications in Research:

- The compound is utilized in various biochemical studies to understand cellular interactions and matrix dynamics.

- Its role as a building block for GAGs makes it essential for research into tissue engineering and regenerative medicine.

Propriétés

IUPAC Name |

sodium;N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]sulfamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO8S.Na/c8-1-2-4(9)5(10)3(6(11)15-2)7-16(12,13)14;/h2-11H,1H2,(H,12,13,14);/q;+1/p-1/t2-,3-,4-,5-,6?;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTBTPAPJHFBJM-NSEZLWDYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)NS(=O)(=O)[O-])O)O)O.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)NS(=O)(=O)[O-])O)O)O.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12NNaO8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.